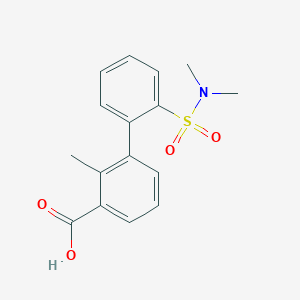
2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, 95%
説明
2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid, or 2-DMSFBA, is a small molecule inhibitor of the protein kinase CK2. It has been used in a variety of research applications, including drug discovery, cell cycle research, and cancer research. The compound has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学的研究の応用
2-DMSFBA has been used in a variety of scientific research applications. It has been used as an inhibitor of CK2 in drug discovery research, cell cycle research, and cancer research. It has also been used to study the effects of CK2 inhibition on various cellular processes, such as cell growth and proliferation, apoptosis, and cell motility.
作用機序
2-DMSFBA works by inhibiting the activity of CK2, which is a serine/threonine protein kinase. CK2 is involved in various cellular processes, including cell cycle progression, apoptosis, and cell motility. By inhibiting CK2, 2-DMSFBA can alter the activity of these processes, allowing researchers to study their effects on cells.
Biochemical and Physiological Effects
2-DMSFBA has been studied extensively for its biochemical and physiological effects. Studies have shown that it can alter the activity of several cellular processes, including cell growth and proliferation, apoptosis, and cell motility. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
2-DMSFBA has several advantages for laboratory experiments. It is relatively easy to synthesize and is cost-effective. Additionally, it has been extensively studied, so researchers have a good understanding of its biochemical and physiological effects. However, there are some limitations to using 2-DMSFBA in laboratory experiments. It can be toxic to cells, and its effects can vary depending on the concentration used. Additionally, it can be difficult to control the concentration of the compound in experiments.
将来の方向性
There are several potential future directions for 2-DMSFBA research. It could be used in drug discovery research to identify new drugs that target CK2. Additionally, it could be used to study the effects of CK2 inhibition on various cellular processes, such as cell growth and proliferation, apoptosis, and cell motility. Furthermore, it could be used to explore the potential anti-inflammatory and anti-cancer effects of CK2 inhibition. Finally, it could be used to investigate the potential therapeutic applications of CK2 inhibition in various diseases.
合成法
2-DMSFBA is synthesized through a multi-step synthesis process. The first step involves the reaction of 2-amino-6-fluorobenzoic acid and dimethyl sulfoxide, followed by the addition of dimethylsulfamoyl chloride. The resulting product is then treated with triethylamine to obtain 2-DMSFBA. This synthesis method has been widely used in the laboratory and is relatively simple and cost-effective.
特性
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)13-9-4-3-6-10(13)11-7-5-8-12(16)14(11)15(18)19/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSHBZRYKDPZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147761 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid | |
CAS RN |
1261906-96-0 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261906-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















